![molecular formula C17H23NO5S B4722995 methyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4722995.png)
methyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenoxy]acetate
Overview
Description
Methyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as M-CESA and is a member of the class of sulfonamides. M-CESA has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Allergen Studies and Odorants
Interestingly, this compound has applications beyond traditional organic chemistry:
- a-Cetone Odorant : Methyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenoxy]acetate is used as an a-cetone odorant in allergy studies. It helps identify allergens present in cosmetic preparations and elucidate molecular pathways related to allergic reactions .
Chiral Synthesis and Stereochemistry
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for cyclohexene derivatives .
Mode of Action
Cyclohexene derivatives are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound might interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Cyclohexene derivatives are generally used as reagents or intermediates to derive other organic compounds , indicating that they might play a role in various biochemical synthesis pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of reactions involving cyclohexene derivatives can be influenced by the difference in electronegativity .
properties
IUPAC Name |
methyl 2-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-22-17(19)13-23-15-7-9-16(10-8-15)24(20,21)18-12-11-14-5-3-2-4-6-14/h5,7-10,18H,2-4,6,11-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVUKVXCNQHZHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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